4-Bromo-3-methylphenylboronic acid pinacol ester
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Overview
Description
4-Bromo-3-methylphenylboronic acid pinacol ester is a boronic acid derivative . It is also known as 2-(4-Bromomethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane . It is a valuable building block in organic synthesis .
Molecular Structure Analysis
The empirical formula of 4-Bromo-3-methylphenylboronic acid pinacol ester is C13H18BBrO2 . The SMILES string representation is CC1©OB(OC1©C)c2ccc(CBr)cc2 .Chemical Reactions Analysis
Pinacol boronic esters, including 4-Bromo-3-methylphenylboronic acid pinacol ester, are used in various chemical reactions. They are particularly valuable in Suzuki–Miyaura coupling . Protodeboronation of these esters has been achieved using a radical approach .Physical And Chemical Properties Analysis
4-Bromo-3-methylphenylboronic acid pinacol ester is a solid substance . Its melting point is between 85-89 °C . The molecular weight of the compound is 297.00 .Scientific Research Applications
Organic Synthesis Building Blocks
4-Bromo-3-methylphenylboronic acid pinaco ester is a highly valuable building block in organic synthesis . It’s particularly useful in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling .
Protodeboronation
This compound can undergo catalytic protodeboronation, a process that involves the removal of the boron moiety . This process is particularly useful when the boron moiety needs to be removed at the end of a sequence .
Anti-Markovnikov Hydromethylation of Alkenes
The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that allows for the addition of a hydrogen and a methyl group across a carbon-carbon double bond .
Synthesis of Bioactive Molecules
The protodeboronation of this compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are bioactive molecules with potential applications in medicinal chemistry .
Drug Delivery Systems
Phenylboronic acid pinacol ester, a related compound, has been used to modify hyaluronic acid to create a reactive oxygen species (ROS)-responsive drug delivery system . It’s plausible that 4-Bromo-3-methylphenylboronic acid pinaco ester could be used in a similar manner.
Functional Group Transformations
The boron moiety in this compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and various types of C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Mechanism of Action
Target of Action
4-Bromo-3-methylphenylboronic acid pinaco ester is a type of boronic ester . Boronic esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . Therefore, the primary targets of this compound are the molecules involved in these reactions.
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers an organic group to a metal, such as palladium, which is a key step in the Suzuki–Miyaura reaction .
Biochemical Pathways
The Suzuki–Miyaura reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic groups . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials . The downstream effects of this reaction depend on the specific organic groups being coupled.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .
Action Environment
The action of 4-Bromo-3-methylphenylboronic acid pinaco ester is influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction requires a base and a palladium catalyst . The reaction also needs to be carried out under specific conditions (e.g., temperature, pressure) to ensure its success . Furthermore, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other chemicals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-8-10(6-7-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWBOXLZYNYHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylphenylboronic acid pinaco ester |
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